molecular formula C19H16F3N3O3S2 B2819851 3,5-dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392302-33-9

3,5-dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2819851
CAS No.: 392302-33-9
M. Wt: 455.47
InChI Key: HSJDRBCGGIPUOY-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities such as antibacterial, antifungal, and antioxidant properties .

Preparation Methods

The synthesis of 3,5-dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

Chemical Reactions Analysis

3,5-dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

3,5-dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

Comparison with Similar Compounds

3,5-dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be compared with other similar compounds such as:

Biological Activity

3,5-Dimethoxy-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound belonging to the class of thiadiazole derivatives. Its unique structure, characterized by multiple functional groups including methoxy and trifluoromethyl substituents, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, highlighting its anticancer properties and other relevant pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈F₃N₃O₂S, with a molecular weight of approximately 455.47 g/mol. The compound features:

  • Two methoxy groups : Contributing to its lipophilicity and modulating biological activity.
  • A thiadiazole moiety : Known for diverse biological properties.
  • A trifluoromethylbenzyl thioether : Enhancing its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit promising anticancer properties. Specifically, studies have shown that compounds similar to this compound demonstrate significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell Line TestedIC₅₀ (µM)Reference
Compound AA549 (Lung)4.27
Compound BMDA-MB-2319.00
Compound CHT29 (Colon)12.57
This compoundMCF7 (Breast)TBD

In a study by Alam et al., various thiadiazole derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer). The results indicated that the presence of specific substituents on the thiadiazole ring significantly influenced the cytotoxicity profile .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of cell proliferation : Inducing apoptosis in cancer cells.
  • Targeting specific kinases : Similar compounds have shown to inhibit ERK1/2 pathways .
  • Interference with DNA synthesis : Leading to cell cycle arrest.

Other Biological Activities

Beyond anticancer properties, thiadiazole derivatives have been reported to exhibit other biological activities:

  • Antimicrobial Activity : Some derivatives show effectiveness against bacterial and fungal strains .
  • Anti-inflammatory Effects : Compounds in this class may reduce inflammation through modulation of cytokine release.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various thiadiazole derivatives for their biological activities. A notable case involved the synthesis of a series of thiadiazole compounds that were tested for their cytotoxicity against several cancer cell lines. The results demonstrated a correlation between structural modifications and enhanced biological activity .

Example Case Study

In one study conducted by Hosseinzadeh et al., several new thiadiazole derivatives were synthesized and tested against prostate cancer (PC3), breast cancer (MCF7), and neuroblastoma (SKNMC). The most active compound exhibited an IC₅₀ value as low as 1.7 µM against pancreatic cancer cells . This highlights the potential for developing targeted therapies based on structural modifications.

Properties

IUPAC Name

3,5-dimethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S2/c1-27-14-7-12(8-15(9-14)28-2)16(26)23-17-24-25-18(30-17)29-10-11-4-3-5-13(6-11)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJDRBCGGIPUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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